3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione
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Overview
Description
3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione is a complex organic compound that features a unique combination of benzimidazole, pyrazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the formation of the pyrazole ring, and finally the construction of the pyrrolidine-dione structure.
Benzimidazole Formation: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones or β-keto esters.
Pyrrolidine-Dione Construction: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-dione structure, often using reagents like acetic anhydride or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzimidazole or pyrazole rings, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole Derivatives: Often used as anti-inflammatory agents.
Pyrrolidine-Dione Compounds: Studied for their potential in treating neurological disorders.
Uniqueness
What sets 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione apart is its unique combination of these three pharmacophores, which may result in synergistic effects and enhanced biological activity compared to its individual components.
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H23N5O3/c1-2-8-19-21(16-13-20(30)28(22(16)31)14-15-9-4-3-5-10-15)23(32)29(27-19)24-25-17-11-6-7-12-18(17)26-24/h3-7,9-12,16,27H,2,8,13-14H2,1H3,(H,25,26) |
InChI Key |
VBMZCEFACCZQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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